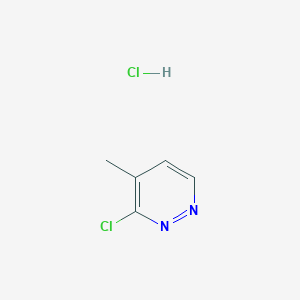

3-Chloro-4-methylpyridazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-methylpyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c1-4-2-3-7-8-5(4)6;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDQVGPSLPUHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566649-48-6 | |

| Record name | Pyridazine, 3-chloro-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1566649-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4-methylpyridazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-4-methylpyridazine hydrochloride, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its emerging role in the development of novel therapeutics, particularly in the realm of kinase inhibition.

Core Chemical Identity

1.1. Chemical Structure and IUPAC Name

This compound is the hydrochloride salt of the parent compound, 3-chloro-4-methylpyridazine. The core structure consists of a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the pyridazine ring.

The IUPAC name for the parent compound is 3-chloro-4-methylpyridazine .[1] The hydrochloride salt is named This compound .

1.2. Physicochemical Properties

A summary of the key physicochemical properties of 3-chloro-4-methylpyridazine is presented in the table below. Data for the hydrochloride salt is limited in publicly available resources.

| Property | Value | Source |

| IUPAC Name | 3-chloro-4-methylpyridazine | [1] |

| CAS Number | 68206-04-2 | [1] |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Physical Form | Liquid | [1] |

| InChI | 1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3 | [1] |

| InChI Key | JUCXIWZFENGFJP-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with the construction of the pyridazinone ring system, followed by chlorination and subsequent salt formation.

2.1. Synthesis of the Precursor: 4-methyl-3(2H)-pyridazinone

A common route to 4-methyl-3(2H)-pyridazinone involves the cyclization of a suitable precursor, such as a γ-keto acid, with hydrazine. A general procedure for the synthesis of 4,5-dihydro-3(2H)-pyridazinones involves the ring closure of a β-keto acid with hydrazine in refluxing ethanol.[2]

A more specific protocol for the synthesis of 4-methyl-3(2H)-pyridazinone involves the bromination of 4-methyl-4,5-dihydropyridazin-3(2H)-one.

Experimental Protocol: Synthesis of 4-methyl-3(2H)-pyridazinone [3]

-

Dissolve bromine (27.4 mL, 0.535 mol) in glacial acetic acid (70 mL).

-

Slowly add the bromine solution dropwise to a solution of 4-methyl-4,5-dihydropyridazin-3(2H)-one (25.8 g, 0.232 mol) in glacial acetic acid (330 mL), maintaining the reaction temperature at approximately 50 °C.

-

After the addition is complete, heat the reaction mixture to 80 °C and maintain for 2 hours.

-

Upon completion, cool the mixture to room temperature and concentrate to dryness under reduced pressure to yield 4-methyl-3(2H)-pyridazinone.

2.2. Chlorination to 3-Chloro-4-methylpyridazine

The conversion of the pyridazinone to the desired chloropyridazine is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 3-Chloro-4-methylpyridazine [4]

-

Dissolve 4-methyl-3(2H)-pyridazinone (12.2 g, 0.112 mol) in phosphorus oxychloride (125 mL).

-

Heat the mixture to reflux (90 °C) for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature and concentrate to near dryness under reduced pressure.

-

Carefully pour the concentrated residue into an ice/water mixture.

-

Adjust the pH to basic by the slow addition of a 4N NaOH solution.

-

Extract the aqueous layer with diethyl ether, followed by a secondary extraction with dichloromethane (DCM).

-

Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-methylpyridazine.

2.3. Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 3-chloro-4-methylpyridazine, with a solution of hydrogen chloride in an organic solvent.

Experimental Protocol: Preparation of this compound [5]

-

Dissolve 3-chloro-4-methylpyridazine in a suitable anhydrous organic solvent (e.g., diethyl ether or dioxane).

-

To this solution, add a solution of 4 M HCl in dioxane dropwise with stirring.

-

Continue the addition until precipitation of the hydrochloride salt is complete.

-

Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a solid.

Reactivity and Chemical Behavior

The reactivity of 3-chloro-4-methylpyridazine is primarily dictated by the electron-deficient nature of the pyridazine ring and the presence of the labile chloro substituent.

3.1. Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the two adjacent nitrogen atoms activates the C-Cl bond towards attack by nucleophiles. This allows for the introduction of a wide range of functional groups at this position, making it a versatile intermediate for the synthesis of more complex molecules. Common nucleophiles used in these reactions include amines, alcohols, and thiols.

Applications in Drug Discovery and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 3-Chloro-4-methylpyridazine serves as a valuable starting material for the synthesis of compounds targeting various biological pathways.

4.1. Kinase Inhibitors

A significant application of chloropyridazine derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

For instance, pyridazine-based compounds have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[6] The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The 3-chloro-4-methylpyridazine moiety can be elaborated through nucleophilic substitution to introduce various side chains that can interact with specific residues in the kinase active site, thereby leading to potent and selective inhibition.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its synthesis is achievable through established methods, and its reactivity, particularly its susceptibility to nucleophilic aromatic substitution, allows for the straightforward generation of diverse compound libraries. The demonstrated potential of the pyridazine core in kinase inhibition highlights the importance of this scaffold in the development of novel therapeutics for a range of diseases. Further exploration of the chemical space around this molecule is likely to yield new and potent drug candidates.

References

-

SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

-

Ghavimi, B., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(4), 1267–1275. Retrieved from [Link]

- Google Patents. (n.d.). US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

-

SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

-

MDPI. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

ScienceDirect. (2014). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. iglobaljournal.com [iglobaljournal.com]

- 3. 4-METHYL-3(2H)-PYRIDAZINONE | 33471-40-8 [chemicalbook.com]

- 4. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-4-methylpyridazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-4-methylpyridazine hydrochloride. As a crucial building block in medicinal chemistry and drug discovery, understanding its stability profile is paramount for ensuring the integrity of research and the quality of synthesized compounds. Due to the limited availability of direct stability studies on this specific molecule, this paper integrates data from structurally related compounds, fundamental chemical principles, and established best practices to provide a robust and scientifically grounded resource.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a chloro and a methyl group, and it is supplied as a hydrochloride salt. The pyridazine core is a common motif in pharmacologically active molecules, and the presence of a reactive chlorine atom makes it a versatile intermediate for further chemical modifications, such as nucleophilic substitution reactions. Its hydrochloride form generally enhances solubility in aqueous media and improves handling characteristics of the solid material.

Given its role as a synthetic precursor, maintaining the chemical integrity of this compound is critical. Degradation can lead to the formation of impurities that may interfere with subsequent synthetic steps, reduce yields, and introduce contaminants into the final active pharmaceutical ingredient (API). This guide aims to provide a thorough understanding of the factors that can affect its stability and to propose best practices for its storage and handling.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. The following sections detail the probable degradation pathways based on the chemical nature of the chloro-pyridazine ring system.

Hydrolytic Stability

One of the primary degradation pathways for chloro-substituted heteroaromatic compounds is hydrolysis. The chlorine atom attached to the electron-deficient pyridazine ring is susceptible to nucleophilic substitution by water. This reaction is often catalyzed by acidic or basic conditions.

In acidic media , the pyridazine nitrogen atoms can be protonated, further activating the ring towards nucleophilic attack. Studies on similar compounds, such as 3,6-dichloropyridazine, have shown that hydrolysis can occur in an acidic environment[1]. The likely product of hydrolysis would be the corresponding hydroxypyridazine derivative, 3-Hydroxy-4-methylpyridazine, and hydrochloric acid.

Under neutral and basic conditions , the rate of hydrolysis may vary. While direct data for this compound is unavailable, it is a common observation that the hydrolysis of many organic compounds is pH-dependent[2]. For some related compounds, degradation is more efficient at neutral to basic pH[3].

A proposed hydrolytic degradation pathway is illustrated below:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]

Technical Guide: 1H NMR Analysis of 3-Chloro-4-methylpyridazine Hydrochloride

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 3-Chloro-4-methylpyridazine hydrochloride (CAS: 1007375-74-3).[1] As a critical intermediate in the synthesis of bioactive agrochemicals and pharmaceutical scaffolds (e.g., Minaprine analogs), accurate structural verification is paramount. This document details the theoretical chemical shift assignments, specific solvation protocols for hydrochloride salts, and a self-validating logic tree for signal confirmation.

Part 1: Structural Context & Theoretical Prediction

The Molecule

The target compound consists of a pyridazine ring (1,2-diazine) substituted with a chlorine atom at position 3 and a methyl group at position 4.[1] The hydrochloride salt form implies protonation, typically occurring at the less sterically hindered nitrogen or distributed via resonance, significantly affecting chemical shifts compared to the free base.

The "Salt Effect" in NMR

The hydrochloride counterion introduces two critical variables into the spectral analysis:

-

Global Deshielding: The positive charge on the ring nitrogen withdraws electron density from the aromatic system, shifting ring protons downfield (typically +0.5 to +1.0 ppm relative to the free base).[1]

-

Exchangeable Protons: The acidic proton (

) becomes a distinct spectral feature in aprotic polar solvents (DMSO-d6) but vanishes in protic solvents (D2O/MeOD) due to rapid deuterium exchange.[1]

Predicted Spectral Features (DMSO-d6)

Based on substituent additivity rules for electron-deficient heterocycles:

-

H-6 (Aromatic): Located

to the nitrogen.[1] Most deshielded proton.[2] -

H-5 (Aromatic): Located

to the nitrogen and ortho to the methyl group.[1] -

Methyl (C4-Me): Attached to the aromatic ring; appears as a singlet or fine doublet (allylic coupling).[1]

Part 2: Sample Preparation Protocol (Self-Validating System)

To ensure reproducibility and prevent artifacts (e.g., hydrolysis or peak broadening), follow this strict protocol.

Solvent Selection[1]

-

Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

-

Reasoning: Excellent solubility for HCl salts; non-exchangeable nature allows observation of the acidic

proton.

-

-

Alternative: D2O (Deuterium Oxide).[1]

-

Utility: Use only if solubility in DMSO is poor. Warning: The

peak will disappear, and H-6 may shift slightly upfield due to different solvation shells.

-

Preparation Workflow

The following diagram outlines the decision logic for sample preparation to minimize water artifacts and ensure salt stability.

Figure 1: Sample preparation workflow emphasizing moisture control for hygroscopic salts.

Part 3: Spectral Analysis & Assignment[1][4]

Chemical Shift Data (DMSO-d6, 400 MHz)

The following values represent the high-confidence expected ranges for the hydrochloride salt.

| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Notes |

| NH⁺ | 10.5 – 13.0 | Broad Singlet | 1H | N/A | Variable position; concentration dependent.[1] |

| H-6 | 9.10 – 9.40 | Doublet (d) | 1H | ||

| H-5 | 7.80 – 8.10 | Doublet (d) | 1H | ||

| H₂O | ~3.33 | Broad Singlet | Variable | N/A | Residual water from hygroscopic salt. |

| DMSO | 2.50 | Quintet | Solvent | N/A | Residual solvent peak (Reference). |

| CH₃ | 2.35 – 2.55 | Singlet (s) | 3H | N/A | May overlap with DMSO; check shoulder. |

Assignment Logic Tree

Use this logic flow to confirm the identity of the peaks and distinguish them from impurities.

Figure 2: Logic tree for signal assignment and structural verification.

Critical Interpretation Notes

-

The Methyl/Solvent Overlap: The methyl group of 3-chloro-4-methylpyridazine often falls very close to the residual DMSO pentet (2.50 ppm).

-

Solution: If the integration of the methyl group is ambiguous, run the spectrum in CDCl3 (if soluble) or MeOD (Methyl ~2.4 ppm, Solvent ~3.31 ppm) to decouple the signals.

-

-

Coupling Constants: The vicinal coupling (

) between H-5 and H-6 in pyridazines is characteristically smaller (4–6 Hz) than in pyridines (5–8 Hz). A coupling of ~5.0 Hz is a strong diagnostic confirmation of the 3,4-substitution pattern (leaving 5,6 unsubstituted).

Part 4: Troubleshooting & Artifacts

"Missing" Protons[1]

-

Symptom: Integration of the aromatic region is correct (1:1), but the broad peak at >10 ppm is missing.

-

Cause: Wet DMSO or use of MeOD/D2O causing proton exchange.

-

Fix: Dry the sample in a vacuum desiccator over

and use a fresh ampoule of DMSO-d6.

Extra Peaks[1]

-

~3.33 ppm: Water (H2O).

-

~1.23 ppm & ~3.57 ppm: Ethanol/Diethyl ether residues (common from HCl salt precipitation steps).

-

~5.76 ppm: Dichloromethane (if used in extraction).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for heterocyclic coupling constants).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2762925, 3-Chloro-4-methylpyridine (Analogous Structure for Shift Comparison). [3]

-

ChemicalBook. (2023).[1] 3-Methylpyridazine NMR Data (Reference for Pyridazine Ring Coupling).

Sources

- 1. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]

- 3. 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]

13C NMR analysis of 3-Chloro-4-methylpyridazine hydrochloride

Topic:

Executive Summary: The Analytical Context

This compound (CAS 72093-04-0) is a high-value heterocyclic building block, frequently employed in the synthesis of tyrosine kinase inhibitors and other bioactive pyridazine scaffolds.[1]

For the analytical scientist, this molecule presents a specific set of challenges in

-

Quaternary Carbon Detection: Two of the four ring carbons (C3 and C4) are quaternary, often resulting in low signal-to-noise (S/N) ratios under standard acquisition parameters.

-

Salt-Induced Shifts: The hydrochloride salt form significantly alters chemical shifts compared to the free base, primarily due to protonation at the pyridazine nitrogens (N1/N2), necessitating careful solvent selection and shift referencing.

-

Regioisomerism: Distinguishing the 3-chloro-4-methyl isomer from the 3-chloro-5-methyl analog requires precise assignment of quaternary carbons, which cannot be achieved by

H NMR alone.

This guide provides a validated protocol for the structural elucidation of this intermediate, prioritizing sensitivity optimization and definitive structural assignment.

Structural Dynamics & Theoretical Shifts

Understanding the electronic environment is a prerequisite for accurate assignment. The pyridazine ring is a 1,2-diazine. In the hydrochloride salt, protonation typically occurs at the most basic nitrogen. While N1 is flanked by the electron-withdrawing chlorine, N2 is generally more accessible, though dynamic exchange often results in a time-averaged signal in solution.

Predicted Chemical Shift Ranges (DMSO-

)

Note: Values are theoretical estimates based on substituent additivity rules for pyridazines and salt effects.

| Carbon Position | Type | Hybridization | Predicted Shift ( | Electronic Influences |

| C3 | Quaternary | 152.0 – 158.0 | Deshielded by | |

| C4 | Quaternary | 138.0 – 144.0 | Substituted by Methyl (+I effect). | |

| C5 | Methine (CH) | 128.0 – 132.0 | ||

| C6 | Methine (CH) | 150.0 – 156.0 | ||

| 4-Me | Methyl ( | 16.0 – 20.0 | Typical benzylic-like methyl shift. |

Experimental Protocol

3.1 Sample Preparation

The hydrochloride salt is polar and potentially hygroscopic. Non-polar solvents like

-

Solvent: DMSO-

(99.9% D) is the standard. It ensures complete solubility and stabilizes the protonated species. -

Concentration: Prepare a 30–50 mg/mL solution. High concentration is critical for detecting the quaternary C3 and C4 carbons within a reasonable timeframe.

-

Vessel: 5 mm high-precision NMR tube.

-

Reference: Calibrate to the DMSO-

septet center at 39.52 ppm .

3.2 Acquisition Parameters (The "Quaternary" Protocol)

Standard proton-decoupled carbon scans often miss C3 and C4 due to long spin-lattice relaxation times (

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if phase editing is desired).

-

Relaxation Delay (

): Set to 2.0 – 3.0 seconds . (Standard is often 1.0s, which is insufficient for quaternary carbons in heterocycles). -

Spectral Width: 240 ppm (–20 to 220 ppm).

-

Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N on quaternary peaks.

-

Temperature: 298 K (25°C).

3.3 Workflow Visualization

The following diagram outlines the logical flow from sample prep to data validation.

Figure 1: Optimized NMR acquisition workflow for heterocyclic salts.

Structural Assignment Logic

To definitively assign the structure, you must correlate the proton backbone with the carbon skeleton.

4.1 The 1D Spectrum Analysis

-

Aliphatic Region (15-25 ppm): Look for the single methyl peak.

-

Aromatic Region (120-160 ppm):

-

Intense Peaks: C5 and C6 (Methines) will have higher intensity due to Nuclear Overhauser Effect (NOE) enhancement from attached protons.

-

Weak Peaks: C3 and C4 (Quaternary) will be significantly smaller.

-

4.2 2D NMR Correlation (The "Self-Validating" Step)

Do not rely on chemical shift databases alone. Use 2D experiments to prove connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Correlates C-H bonds directly.

-

C5 will correlate with the aromatic proton doublet (approx 7.5-8.0 ppm).

-

C6 will correlate with the aromatic proton doublet (approx 9.0-9.5 ppm, deshielded by N).

-

4-Me carbon correlates with the methyl singlet (approx 2.3-2.6 ppm).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

This is the critical experiment for the quaternary carbons.

-

Assigning C4: Look for a strong 2-bond correlation (

) from the Methyl protons to the quaternary carbon at ~140 ppm. -

Assigning C3: Look for a 3-bond correlation (

) from the Methyl protons to the quaternary carbon at ~155 ppm. Note: C3 is attached to Cl, making it distinctively deshielded.

-

Figure 2: HMBC/HSQC connectivity map. Green arrows indicate direct attachment; Yellow dashed arrows indicate long-range coupling.

Troubleshooting & Quality Control

Common Pitfall: Hydrolysis

3-Halo-pyridazines are susceptible to hydrolysis at the C3 position, especially in acidic aqueous conditions, converting the C-Cl to C-OH (pyridazinone).

-

Indicator: Appearance of a carbonyl signal near 160–165 ppm and loss of the C-Cl quaternary signal.

-

Prevention: Ensure DMSO-

is dry (store over molecular sieves) and analyze immediately after dissolution.

Common Pitfall: Solvent Impurities

-

DMSO-

(Residual): Pentet at 39.5 ppm . -

Water: Broad singlet in

H NMR at ~3.33 ppm; usually invisible in -

Ethanol/Methanol: Common residual solvents from recrystallization. Check for peaks at 18.5/56.0 ppm (EtOH) or 48.6 ppm (MeOH).

References

-

Compound Identification: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 2762925, 3-Chloro-4-methylpyridine (Analogous structure for shift comparison). Retrieved from [Link]

-

Solvent Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

- General Heterocyclic NMR: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard Text).

-

Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST. Search for Pyridazine derivatives. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, have rendered it a versatile core for the design and development of a plethora of biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological activities of pyridazine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core synthesis strategies, elucidate the intricate mechanisms of action across various therapeutic areas, and provide detailed experimental protocols for the evaluation of these potent molecules. The narrative is underpinned by a rigorous examination of structure-activity relationships, providing a rational basis for future drug design endeavors.

Introduction: The Pyridazine Core - A Privileged Structure in Medicinal Chemistry

Pyridazine and its derivatives have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties, such as increased polarity and the ability to act as both hydrogen bond donors and acceptors.[3] These characteristics facilitate strong and specific interactions with biological targets, making the pyridazine scaffold a fertile ground for the development of novel therapeutic agents.[4] This guide will systematically explore the prominent biological activities of pyridazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential, while also touching upon their roles in cardiovascular diseases, neurological disorders, and agrochemical applications.

Synthetic Strategies for Bioactive Pyridazine Derivatives

The biological potential of pyridazine derivatives is intrinsically linked to the synthetic accessibility of a diverse range of substituted analogs. Several robust synthetic methodologies have been developed to construct the pyridazine core and introduce various functionalities.

Condensation of 1,4-Dicarbonyl Compounds with Hydrazines

A cornerstone in pyridazine synthesis is the reaction of 1,4-dicarbonyl compounds (succinaldehydes or γ-ketoaldehydes/ketones) with hydrazine or its derivatives. This versatile method allows for the formation of the pyridazine ring through a cyclocondensation reaction.[5]

General Synthetic Workflow: 1,4-Dicarbonyl Condensation

Caption: General workflow for pyridazine synthesis via 1,4-dicarbonyl condensation.

From Maleic Anhydride and its Derivatives

Substituted maleic anhydrides serve as valuable starting materials for the synthesis of pyridazinones, a prominent class of bioactive pyridazine derivatives. The reaction with hydrazine hydrate typically proceeds through a ring-opening and subsequent cyclization mechanism.[3]

Diels-Alder Reactions

The [4+2] cycloaddition reaction between a substituted 1,2,4,5-tetrazine and an alkyne is a powerful method for constructing the pyridazine ring, often with the elimination of a small molecule like nitrogen gas. This approach offers a high degree of control over the substitution pattern of the final product.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridazine derivatives have emerged as a significant class of anticancer agents, exhibiting a range of mechanistic actions against various cancer types.[6] Their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis has made them a focal point of oncology research.

Mechanism of Action: Inhibition of Angiogenesis through VEGFR-2

A primary mechanism through which many pyridazine derivatives exert their anticancer effects is by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[7] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds block the downstream signaling cascade, thereby inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.

VEGFR-2 Signaling Pathway and its Inhibition by Pyridazine Derivatives

Caption: Inhibition of the COX-2 mediated prostaglandin synthesis by pyridazinone derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

-

Vicinal Substituents: The presence of specific substituents at adjacent positions on the pyridazinone ring can confer selectivity for COX-2. [8]* Aryl Groups: The nature and substitution pattern of aryl groups attached to the pyridazinone core are critical for binding to the active site of COX-2.

-

Acidic Moieties: The incorporation of acidic functional groups can enhance anti-inflammatory activity, although this needs to be balanced to avoid ulcerogenic effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of test compounds.

Step-by-Step Methodology: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the pyridazine derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Other Notable Biological Activities

Beyond the major therapeutic areas discussed, pyridazine derivatives have shown promise in a variety of other applications.

-

Cardiovascular Effects: Certain pyridazinone derivatives act as phosphodiesterase III (PDE-III) inhibitors, leading to vasodilation and positive inotropic effects, making them potential candidates for the treatment of heart failure. [9]* Anticonvulsant Activity: A number of pyridazine derivatives have demonstrated anticonvulsant properties in various animal models of epilepsy, with some suggesting a mechanism involving the modulation of GABAergic neurotransmission. [10][11]* Herbicidal Activity: The pyridazine scaffold is also present in some commercial herbicides. These compounds often act by inhibiting key enzymes in plant biosynthetic pathways, such as phytoene desaturase (PDS), leading to bleaching and plant death. [12]

Conclusion and Future Perspectives

The pyridazine core has unequivocally established itself as a "privileged structure" in medicinal chemistry, giving rise to a vast and diverse array of biologically active compounds. This guide has provided a comprehensive overview of the significant therapeutic potential of pyridazine derivatives, highlighting their anticancer, antimicrobial, and anti-inflammatory activities, among others. The elucidation of their mechanisms of action and the continuous refinement of their structure-activity relationships provide a solid foundation for the rational design of next-generation pyridazine-based drugs.

Future research in this area should focus on several key aspects:

-

Target Identification and Validation: For many pyridazine derivatives, the precise molecular targets remain to be fully elucidated. Advanced techniques such as chemoproteomics can be employed to identify novel targets and unravel new mechanisms of action.

-

Optimization of Pharmacokinetic and Pharmacodynamic Properties: While many pyridazine derivatives exhibit potent in vitro activity, their translation into effective clinical candidates requires careful optimization of their ADME (absorption, distribution, metabolism, and excretion) properties.

-

Development of Drug Delivery Systems: Novel drug delivery strategies, such as nanoformulations, can be explored to enhance the solubility, bioavailability, and targeted delivery of promising pyridazine-based compounds. [13] By leveraging the knowledge outlined in this guide and embracing innovative drug discovery technologies, the scientific community is well-positioned to unlock the full therapeutic potential of the versatile pyridazine scaffold.

References

-

VEGFR-2 inhibitor. In: Wikipedia. ; 2023. [Link]

-

Asif M. Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Current Organocatalysis. 2021;1(3):116-123. [Link]

-

Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Eur J Med Chem. 2021;209:112946. [Link]

-

IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

-

Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents. Arch Pharm (Weinheim). 2017;350(12). [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

-

[Antimicrobial activity of new pyridazine derivatives]. Rev Med Chir Soc Med Nat Iasi. 1999;103(3-4):135-138. [Link]

-

Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules. 2018;23(10):2509. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. RSC Med Chem. 2023;14(5):788-842. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

IC 50 and MIC values of compounds against pathogenic bacteria. ResearchGate. [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Pharmaceutical Sciences and Research. 2019;10(8):3574-3585. [Link]

-

Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. PDF. [Link]

-

A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

-

Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. J Agric Food Chem. 2024. [Link]

-

Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. J Med Chem. 1995;38(19):3720-3727. [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Int J Mol Sci. 2022;23(12):6534. [Link]

-

Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules. 2023;28(21):7303. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2023;28(3):1414. [Link]

-

Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy. J Med Chem. 1993;36(15):2176-2184. [Link]

-

Pyridazine and pyridazinone compounds in crops protection: a review. Res Chem Intermed. 2024. [Link]

-

Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chem Res Toxicol. 2018;31(10):1084-1092. [Link]

-

Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega. 2023;8(40):37217-37230. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. 2022;27(20):7007. [Link]

-

Mode of action of herbicides and recent trends in development: a reappraisal. PDF. [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. 2015;5(2):123-137. [Link]

-

Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. J Med Chem. 2016;59(23):10636-10651. [Link]

-

Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

-

Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [Link]

-

Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Faculty of Pharmacy - Assiut University. [Link]

-

Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Der Pharma Chemica. 2016;8(18):34-42. [Link]

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. 2023;28(21):7398. [Link]

-

Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

- 9. Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticonvulsant properties of new benzylpyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridazine and pyridazinone compounds in crops protection: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Navigating the Pyridazine Scaffold: 3-Chloro-4-methylpyridazine Hydrochloride as a Gateway to Bioactive Ligands

The following technical guide details the utility, chemistry, and therapeutic applications of 3-Chloro-4-methylpyridazine hydrochloride .

Executive Summary

This compound (Free base CAS: 68206-04-2) is a high-value heterocyclic building block used in the synthesis of diverse pharmaceutical agents. Unlike its pyridine analog (CAPIC, a Nevirapine intermediate), this pyridazine scaffold offers unique electronic properties—specifically high electron deficiency at the C3 and C6 positions—making it an ideal substrate for Nucleophilic Aromatic Substitution (

This guide explores its role as a "privileged scaffold" in the development of Kinase Inhibitors (p38 MAPK, HPK1) , PDE4 Inhibitors , and PPAR modulators .[1] It serves as the structural core for libraries targeting inflammatory, oncological, and metabolic pathways.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS (Free Base) | 68206-04-2 |

| Molecular Formula | |

| Key Functionality | C3-Chlorine (Electrophilic handle), C4-Methyl (Steric/Hydrophobic anchor) |

| Primary Reactivity |

Core Chemistry & Reactivity

The therapeutic potential of this compound lies in its reactivity profile.[1] The 1,2-diazine ring creates a significant dipole, rendering the carbon at position 3 highly susceptible to nucleophilic attack, while the methyl group at position 4 provides metabolic stability and hydrophobic interaction within protein binding pockets.[1]

Synthesis of the Core

The commercial synthesis typically proceeds via the chlorination of 4-methyl-3(2H)-pyridazinone.

Protocol:

-

Precursor: 4-methyl-3(2H)-pyridazinone is suspended in phosphorus oxychloride (

). -

Chlorination: The mixture is refluxed (approx. 90–100°C) for 3 hours. The carbonyl oxygen is activated by phosphorus, facilitating displacement by chloride.[1]

-

Workup: Excess

is removed in vacuo. The residue is poured into ice water and neutralized with NaOH to precipitate the free base, or treated with HCl/dioxane to isolate the hydrochloride salt.[1]

Reactivity Logic (The "Why")[1]

-

C3-Cl Lability: The adjacent nitrogen (N2) pulls electron density, making C3 highly electrophilic.[1] This allows for facile substitution with amines (to make kinase inhibitors) or hydrazines (to make PDE inhibitors) without harsh conditions.[1]

-

C4-Methyl Effect: The methyl group breaks molecular symmetry, preventing regio-isomeric mixtures during subsequent functionalization at C6 and providing a "selectivity filter" in enzymatic binding pockets.[1]

Potential Therapeutic Targets[1][3][4]

Target Class A: Mitogen-Activated Protein Kinases (p38 MAPK)

Therapeutic Area: Autoimmune Diseases (Rheumatoid Arthritis), Inflammation.[1]

Mechanism:

Pyridazine derivatives act as bioisosteres for the purine ring of ATP.[1] The N2 nitrogen of the pyridazine ring serves as a hydrogen bond acceptor for the "hinge region" of the kinase (e.g., Met109 in p38

Synthetic Pathway: Reaction of 3-chloro-4-methylpyridazine with substituted anilines yields 3-anilino-4-methylpyridazines.

-

Key Insight: The 4-methyl group forces the aniline ring to twist, adopting a conformation that enhances selectivity for p38 over other kinases like ERK.[1]

Target Class B: Phosphodiesterase 4 (PDE4)

Therapeutic Area: COPD, Asthma, Psoriasis.[1]

Mechanism: PDE4 hydrolyzes cAMP.[1] Inhibitors often feature a nitrogen-rich heterocycle that mimics the adenine of cAMP. 3-Chloro-4-methylpyridazine is converted into triazolopyridazines or phthalazinone analogs . These fused systems stack against the phenylalanine residue in the PDE4 active site (clamp mechanism).[1]

Synthetic Pathway:

-

Hydrazinolysis: 3-Chloro-4-methylpyridazine + Hydrazine

3-Hydrazino-4-methylpyridazine. -

Cyclization: Reaction with carboxylic acids or orthoesters closes the triazole ring, forming a tricyclic core potent against PDE4.[1]

Target Class C: PPAR Modulators

Therapeutic Area: Type 2 Diabetes, Metabolic Syndrome.[1]

Mechanism: Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid metabolism. Sulfonamide derivatives of pyridazines have been identified as partial agonists.[1] The pyridazine ring acts as a rigid linker, orienting the sulfonamide tail to interact with the receptor's polar pocket.[1]

Experimental Protocols

Protocol 1: Amination (Kinase Scaffold Synthesis)

This protocol describes the displacement of the C3-chloride with an amine to create a kinase hinge-binder.[1]

Materials:

-

3-Chloro-4-methylpyridazine HCl (1.0 eq)

-

Aniline derivative (e.g., 3-fluoroaniline) (1.2 eq)[1]

-

Solvent: n-Butanol or NMP (N-methyl-2-pyrrolidone)

-

Acid Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq) or HCl (cat.)[1]

Step-by-Step:

-

Charge: In a pressure vial, dissolve 3-chloro-4-methylpyridazine HCl (1 mmol) and the aniline (1.2 mmol) in n-Butanol (3 mL).

-

Catalysis: Add catalytic pTsOH. Note: Protonation of the pyridazine N2 further activates the C3 position for nucleophilic attack.[1]

-

Reaction: Seal and heat to 130°C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting chloride (

). -

Workup: Cool to room temperature. Concentrate the solvent.[1][2][3]

-

Purification: Dilute with EtOAc, wash with saturated

. Purify via flash chromatography (Hexane/EtOAc gradient). -

Validation:

NMR should show the disappearance of the C3-Cl shift and appearance of the aniline NH signal.

Protocol 2: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Used to attach aryl groups for extending the pharmacophore.[1]

Materials:

-

Arylboronic acid (1.5 eq)[1]

-

Catalyst:

(5 mol%)[1] -

Base:

(3.0 eq)[1] -

Solvent: Dioxane:Water (4:1)[1]

Step-by-Step:

-

Degas: Sparge the solvent mixture with nitrogen for 15 minutes.

-

Combine: Add reactants and catalyst under inert atmosphere (

). -

Heat: Reflux at 100°C for 4 hours.

-

Extraction: Filter through Celite to remove Pd black.[1] Extract with DCM.[1]

-

Outcome: Yields 3-aryl-4-methylpyridazine.

Visualizing the Strategic Pathways

The following diagram illustrates the divergence from the core scaffold to specific therapeutic classes.

Figure 1: Divergent synthesis pathways from 3-Chloro-4-methylpyridazine to key therapeutic target classes.

References

-

ChemicalBook. (2025).[1][3] 3-Chloro-4-methylpyridazine (CAS 68206-04-2) Properties and Synthesis. Retrieved from [1]

-

BenchChem. (2024).[1] 3-Chloro-6-iodo-4-methylpyridazine: Applications in Kinase Inhibitor Synthesis.[7] Retrieved from [1]

-

Google Patents. (2009).[1] WO2009029625A1 - Heterocyclic PDE4 inhibitors and Nitric Oxide Synthase Inhibitors.[1] Retrieved from [1]

-

MDPI. (2022).[1] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Polycyclic Derivatives.[1] Molecules.[1][8][4][2][7][9][10][11][12] Retrieved from [1]

-

European Patent Office. (2005).[1] EP1786782 B1 - Bisaryl-sulfonamides as PPAR modulators. Retrieved from

Sources

- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 2. WO2009029625A1 - 4- [heterocyclyl-methyl] -8-fluoro-quinolin-2-ones useful as nitric oxide synthase inhibitors - Google Patents [patents.google.com]

- 3. 3-Chloro-4-methylpyridazine | 68206-04-2 [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 3-Chloro-4-methylpyridazine | 68206-04-2 [sigmaaldrich.com]

- 6. 3-Chloro-4-methylpyridazine 97% | CAS: 68206-04-2 | AChemBlock [achemblock.com]

- 7. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]

- 8. 68206-04-2 | 3-Chloro-4-methylpyridazine - AiFChem [aifchem.com]

- 9. WO2024233605A1 - Compounds and their use against cancer - Google Patents [patents.google.com]

- 10. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]

- 11. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 12. arkat-usa.org [arkat-usa.org]

In Silico Analysis of 3-Chloro-4-methylpyridazine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides an in-depth technical exploration of the in silico modeling of 3-Chloro-4-methylpyridazine hydrochloride, a heterocyclic compound with potential pharmacological applications. Designed for researchers, computational chemists, and drug development scientists, this document navigates the theoretical underpinnings and practical application of a suite of computational techniques. By establishing a logical, field-proven workflow, we aim to elucidate the predictive power of in silico methodologies in modern drug discovery, from initial hit-to-lead exploration to preclinical safety assessment. This guide will utilize p38 MAP kinase, a well-established therapeutic target in inflammatory diseases, as a hypothetical protein of interest to demonstrate these computational approaches, given that pyridazine derivatives have shown activity against a range of biological targets, including kinases.

Introduction: The Rationale for In Silico Modeling

The imperative to accelerate the drug discovery pipeline while mitigating late-stage attrition has positioned in silico modeling as an indispensable tool.[1][2] These computational methods offer a cost-effective and rapid means to characterize novel chemical entities, predict their biological activities, and assess their pharmacokinetic and toxicological profiles. This compound, a member of the pharmacologically significant pyridazine class of heterocycles, represents a candidate for such analysis.[3] Pyridazine derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This guide provides a comprehensive framework for the in silico evaluation of this molecule, employing a multi-faceted approach to generate a holistic preclinical profile.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. These properties influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For this compound, key physicochemical descriptors can be calculated using computational tools.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₅H₅ClN₂·HCl | Defines the elemental composition. |

| Molecular Weight | 165.02 g/mol | Influences solubility, permeability, and diffusion. |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | A measure of lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | ~30 - 40 Ų | Predicts drug transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (from the hydrochloride) | Influences binding affinity and solubility. |

| Hydrogen Bond Acceptors | 2 (pyridazine nitrogens) | Key for molecular recognition at the target site. |

| pKa | ~2-3 | Affects the ionization state at physiological pH, impacting solubility and target interaction. |

Note: These values are estimations for the hydrochloride salt and can be more accurately predicted using various computational chemistry software.

Target Identification and Preparation: A Case Study with p38 MAP Kinase

Given the known anti-inflammatory potential of pyridazine derivatives, we have selected the human p38 mitogen-activated protein (MAP) kinase as a hypothetical target for this in silico investigation.[5] p38 MAP kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.[6]

Sourcing the Protein Structure

A high-resolution crystal structure of the target protein is paramount for structure-based drug design. The Protein Data Bank (PDB) is the primary repository for these structures. For this guide, we will utilize the crystal structure of human p38 MAP kinase in complex with an inhibitor (PDB ID: 1IAN).[7] This structure provides a well-defined active site for our modeling studies.

Protein Preparation Workflow

The raw PDB file requires meticulous preparation to ensure it is suitable for in silico modeling. This process typically involves:

-

Removal of non-essential molecules: Water molecules, co-solvents, and any co-crystallized ligands are removed.

-

Addition of hydrogen atoms: PDB files often lack explicit hydrogen atoms, which are crucial for accurate force field calculations and hydrogen bonding analysis.

-

Assigning protonation states: The ionization states of amino acid residues (e.g., Histidine, Aspartate, Glutamate) are assigned based on the physiological pH.

-

Energy minimization: The protein structure is subjected to a brief energy minimization to relieve any steric clashes introduced during the preparation steps.

Caption: Workflow for preparing a protein crystal structure for in silico modeling.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It is instrumental in virtual screening and understanding the molecular basis of ligand-receptor interactions.

Ligand Preparation

The 3D structure of this compound must be generated and optimized. This involves:

-

2D to 3D conversion: Sketching the 2D structure and converting it to a 3D conformation.

-

Protonation: Ensuring the hydrochloride proton is correctly placed.

-

Energy minimization: Optimizing the ligand's geometry using a suitable force field.

Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used and validated open-source docking program.[9]

Step-by-Step Protocol:

-

Prepare the receptor: Convert the prepared PDB file of p38 MAP kinase to the PDBQT format, which includes atomic charges and atom types.

-

Prepare the ligand: Convert the optimized 3D structure of this compound to the PDBQT format.

-

Define the search space (Grid Box): A 3D grid is centered on the active site of the protein. The dimensions of the grid should be large enough to encompass the entire binding pocket. For p38 MAP kinase, the grid can be centered on the ATP-binding site.

-

Run the docking simulation: Execute AutoDock Vina, providing the prepared receptor and ligand files, and the grid parameters.

-

Analyze the results: Vina will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Caption: A streamlined workflow for performing molecular docking simulations.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[10][11] MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the subtle conformational changes that occur upon ligand binding.

System Setup for GROMACS

GROMACS is a versatile and high-performance software package for performing MD simulations.[12][13]

Step-by-Step Protocol:

-

Prepare the topology: Generate a topology file for the protein-ligand complex, which describes the atom types, charges, and bonded interactions.

-

Solvation: Place the complex in a periodic box of water molecules to mimic the cellular environment.

-

Ionization: Add ions to neutralize the system and achieve a physiological salt concentration.

-

Energy minimization: Minimize the energy of the entire system to remove any bad contacts.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

-

Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data.

Analysis of MD Trajectories

Analysis of the MD trajectory can provide valuable insights:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions, indicating the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time.

Caption: The sequential workflow for conducting a molecular dynamics simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14][15] For a novel compound like this compound, QSAR can be used to predict its potential activity based on models built from existing data for similar molecules.

QSAR Workflow

-

Data Collection: A dataset of pyridazine derivatives with known inhibitory activity against p38 MAP kinase is required.

-

Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors (e.g., constitutional, topological, quantum-chemical) is calculated.

-

Model Building: A statistical model (e.g., multiple linear regression, partial least squares, machine learning algorithms) is generated to correlate the descriptors with the biological activity.

-

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

-

Prediction: The validated QSAR model is used to predict the activity of this compound.

Caption: A typical workflow for developing and applying a QSAR model.

ADMET and In Silico Toxicology Prediction

Early assessment of a compound's ADMET properties is critical to de-risk a drug discovery project.[3][16] Numerous in silico tools are available to predict these properties.

ADMET Prediction

Web-based platforms like SwissADME and admetSAR can provide rapid predictions for a range of ADMET properties:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hERG inhibition.[17]

In Silico Toxicology

More specialized software can predict potential toxicological liabilities, such as hepatotoxicity, carcinogenicity, and skin sensitization.[17] These predictions are based on structural alerts and statistical models derived from large toxicological databases.

Caption: An integrated workflow for in silico ADMET and toxicology assessment.

Conclusion: Synthesizing a Holistic In Silico Profile

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound. By systematically applying techniques such as molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET prediction, researchers can generate a detailed preclinical profile of a novel compound. This holistic approach enables data-driven decision-making, facilitates the prioritization of promising candidates, and ultimately contributes to a more efficient and successful drug discovery process. The integration of these computational methods provides a powerful paradigm for navigating the complexities of modern pharmaceutical research.

References

-

RCSB Protein Data Bank. (1998). 1IAN: HUMAN P38 MAP KINASE INHIBITOR COMPLEX. [Link]

- Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor–ligand molecular docking. Biophysical reviews, 6(1), 75-87.

- Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.

-

PubChem. (n.d.). 3-Chloro-4-methylpyridine. Retrieved from [Link]

- Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & medicinal chemistry, 17(7), 2823–2829.

- Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future medicinal chemistry, 10(4), 423–432.

- Nahi, K. S., Jasim, L. S., & Al-Timimi, F. H. A. (2023). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Egyptian Journal of Chemistry, 66(10), 405-423.

-

Lemkul, J. A. (2019). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]

-

Sci-Ed. (n.d.). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Retrieved from [Link]

- Myint, K. Z., & Xie, X. Q. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity.

-

Met-Insight. (2024). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. Retrieved from [Link]

- Hollingsworth, S. A., & Dror, R. O. (2018).

-

Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

- Garcia-Sosa, A. T., & Maran, U. (2022). Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(23), 15309.

-

Royal Statistical Society. (n.d.). Best Practices for Data Visualisation. [Link]

-

The Python Graph Gallery. (n.d.). Graphviz tutorial. [Link]

- Sharma, A., & Kumar, A. (2016). Docking and ADMET prediction of few GSK-3 inhibitors divulges 6-bromoindirubin-3-oxime as a potential inhibitor. Journal of molecular graphics & modelling, 65, 108–115.

-

Tableau. (n.d.). Data Visualization Tips and Best Practices. [Link]

-

Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

-

Publish. (2024). Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management. [Link]

-

D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. [Link]

- Kar, S., & Roy, K. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.

-

PozeSCAF. (n.d.). In Silico Toxicity Prediction. [Link]

-

All aBOUT anjali. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [Link]

-

BioRender. (2024). Data Visualization Best Practices. [Link]

-

PubMed. (2010). Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38 Alpha Mitogen-Activated Protein Kinase Inhibitors. [Link]

-

ACS Publications. (2024). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. [Link]

-

Progress in Chemical and Biochemical Research. (2023). ADMET Prediction, Molecular Docking against HPr Kinase, Toxicity Prediction of Phytoconstituents, and Evaluation of Antimicrobia. [Link]

-

Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

-

GitHub. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. [Link]

-

ACS Publications. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]

-

ResearchGate. (n.d.). Crystal structures of p38 mitrogen-activated protein (MAP) kinase with.... [Link]

-

Datylon. (2024). A Guide to Data Visualization Best Practices. [Link]

-

Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. [Link]

-

Graphviz. (2015). Drawing graphs with dot. [Link]

-

GROMACS. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. [Link]

-

Publish. (2024). Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management. [Link]

-

MDPI. (2024). Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. [Link]

-

Graphviz. (n.d.). User Guide — graphviz 0.21 documentation. [Link]

-

JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. [Link]

-

Dataversity. (2023). Data Visualization Best Practices. [Link]

-

ACS Publications. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. [Link]

-

PubMed Central. (2015). A novel p38 MAPK docking groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia. [Link]

-

PubMed. (2019). Identification of novel PI3Kδ inhibitors by docking, ADMET prediction and molecular dynamics simulations. [Link]

-

YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

-

ResearchGate. (2023). In silico toxicology tools, steps to generate prediction models, and.... [Link]

-

CAS. (2024). Defining the path to TBK1 inhibition with QSAR modeling. [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 10. Protein-Ligand Complex [mdtutorials.com]

- 11. Protein-Ligand Complex [mdtutorials.com]

- 12. m.youtube.com [m.youtube.com]

- 13. MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master · jayanti-prasad/MDSIM · GitHub [github.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Docking and ADMET prediction of few GSK-3 inhibitors divulges 6-bromoindirubin-3-oxime as a potential inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers of 3-Chloro-4-methylpyridazine hydrochloride

An In-depth Technical Guide to 3-Chloro-4-methylpyridazine Hydrochloride: Sourcing, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into reliable commercial suppliers, critical quality control parameters, synthetic routes, and practical applications, offering a comprehensive resource for informed decision-making in a laboratory setting.

Introduction: The Strategic Importance of this compound

3-Chloro-4-methylpyridazine is a substituted pyridazine, a class of heterocyclic compounds that are integral to numerous biologically active molecules. The presence of a chlorine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, making it an exceptionally versatile intermediate in the synthesis of complex molecular architectures. The methyl group at the 4-position influences the molecule's steric and electronic properties, which can be crucial for tuning the biological activity and pharmacokinetic profiles of derivative compounds.

The hydrochloride salt is often favored in a laboratory setting for its improved stability and handling characteristics compared to the free base. It is a critical starting material for the synthesis of novel compounds in medicinal chemistry, agrochemicals, and materials science.

Key Identifiers:

-

Compound Name: this compound

-

CAS Number: 1566649-48-6

-

Molecular Formula: C₅H₅ClN₂·HCl

-

Molecular Weight: 165.02 g/mol

Below is the chemical structure of the parent compound, 3-Chloro-4-methylpyridazine.

Caption: Chemical structure of 3-Chloro-4-methylpyridazine.

Commercial Suppliers and Procurement

Identifying a reliable source for starting materials is a critical first step in any research endeavor. The following table summarizes known commercial suppliers of 3-Chloro-4-methylpyridazine and its hydrochloride salt. When procuring this chemical, it is imperative to request and scrutinize the Certificate of Analysis (CoA) to confirm purity and identity.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | This compound | 1566649-48-6 | AldrichCPR | Sold for early discovery research; analytical data not provided by the supplier. Buyer assumes responsibility for confirming identity and purity.[1] |

| Sigma-Aldrich | 3-Chloro-4-methylpyridazine | 68206-04-2 | 97% | The free base is also available, which can be converted to the hydrochloride salt if needed. |

| BOC Sciences | 3-Chloro-4-methylpyridazine | 68206-04-2 | Not specified | A supplier of specialized chemicals for various stages of research and development.[] |

| AChemBlock | 3-Chloro-4-methylpyridazine | 68206-04-2 | 97% | Listed as a brown solid, available in various quantities.[3] |

| ChemicalBook | 3-Chloro-4-methylpyridazine | 68206-04-2 | Not specified | A platform listing multiple suppliers, primarily based in China.[4] |

Expert Insight on Procurement: When selecting a supplier, consider the stage of your research. For initial exploratory studies, a "research grade" chemical may be sufficient, but for later-stage development, sourcing from a GMP-compliant facility is essential. Always verify the supplier's quality management systems. The free base (CAS 68206-04-2) is more widely available than the hydrochloride salt. For many applications, the free base can be used directly or easily converted to the hydrochloride salt in the lab by treatment with hydrochloric acid in an appropriate solvent.

Technical Profile and Handling

A thorough understanding of a chemical's properties is fundamental to its safe and effective use in the laboratory.

Physicochemical Properties of 3-Chloro-4-methylpyridazine (Free Base)

| Property | Value | Source |

| Molecular Weight | 128.56 g/mol | [] |

| Appearance | White to brown solid | [3][4] |

| Melting Point | 46-47 °C | [4] |

| Boiling Point | 254.7±20.0 °C (Predicted) | [4] |

| Density | 1.234±0.06 g/cm³ (Predicted) | [4] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Safety and Handling

The hydrochloride salt is classified as Acute Toxicity, Oral, Category 4.[1] The free base has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

Personal Protective Equipment (PPE) and Handling Precautions:

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[5][6][7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5][6][7]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] For the free base, refrigeration (2-8°C) under an inert atmosphere is recommended.[4]

Synthesis and Reactivity

General Synthesis Route

A common method for the synthesis of 3-Chloro-4-methylpyridazine involves the chlorination of 4-methyl-3(2H)-pyridazinone.[4] This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

The general workflow is as follows:

Caption: General workflow for the synthesis of 3-Chloro-4-methylpyridazine.

Key Reactivity and Applications in Drug Discovery

The chlorine atom at the 3-position is the key to the synthetic utility of this molecule. It readily participates in various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Stille Coupling: Reaction with organostannanes.

These reactions allow for the facile introduction of a wide range of substituents at the 3-position, enabling the rapid generation of diverse chemical libraries for screening in drug discovery programs.

Example Experimental Protocol: Suzuki Coupling

This protocol provides a representative example of how 3-Chloro-4-methylpyridazine can be used in a Suzuki cross-coupling reaction.

Objective: To synthesize 3-(4-methoxyphenyl)-4-methylpyridazine.

Materials:

-

3-Chloro-4-methylpyridazine (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask, add 3-Chloro-4-methylpyridazine, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-